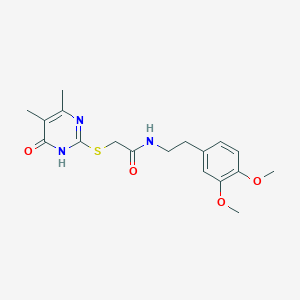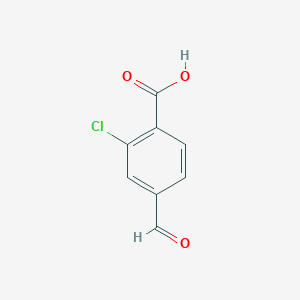![molecular formula C17H17N5O B2943058 N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 915910-44-0](/img/structure/B2943058.png)
N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a 1,2,4-triazole moiety, such as “N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide”, are often synthesized for their potential antiviral and antimicrobial activities . They are also used in the creation of anticancer agents .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by 1H NMR, 13C NMR, and HR-MS .Chemical Reactions Analysis
These compounds often exhibit potent inhibitory activities against certain cancer cell lines . The specific reactions they undergo would depend on the exact structure of the compound and the conditions under which it is used.Aplicaciones Científicas De Investigación
Antiallergic and Asthma Treatment
A new class of potent “allergic mediator release” inhibitors has been proposed for the prevention and treatment of asthma and other allergic disorders. CR 2039 (DIZOLAST), a member of this class, showcases the compound's potential in allergic disease management (Revel, Ferrari, & Makovec, 1992).
Antimicrobial and Antiproliferative Activities
Studies have synthesized and screened N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides for in vitro antibacterial and antifungal activities. These compounds have shown promising results, indicating their potential as novel antimicrobial and antiproliferative agents (Kumar et al., 2012).
Antitumor Effects
The compound "N-[2-(1H- Benzoimidazol- 2- yl)- phenyl]- 4- butoxy- benzamide" has been highlighted for its potential antitumor effect and excellent bioactivities, which were synthesized and characterized in research (Bin, 2015).
Antiplasmodial Activities
Research on N-acylated furazan-3-amine derivatives revealed several structure–activity relationships against strains of Plasmodium falciparum. Benzamides showed promising activity, underlining the importance of the acyl moiety's nature in antiplasmodial effects (Hermann et al., 2021).
Electrochromic and Fluorescent Properties
Electrochemical oxidative coupling of arylamino groups has been explored for the facile fabrication of redox-active and electrochromic poly(amide-amine) films. This innovative approach demonstrates the potential for developing materials with unique electrochromic and fluorescent characteristics (Hsiao & Wang, 2016).
Mecanismo De Acción
Direcciones Futuras
The future directions for research into compounds like “N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide” could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . Additionally, more research could be done to better understand their mechanisms of action .
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(2)13-6-8-15(9-7-13)19-17(23)14-4-3-5-16(10-14)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTAJOGTCGEDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

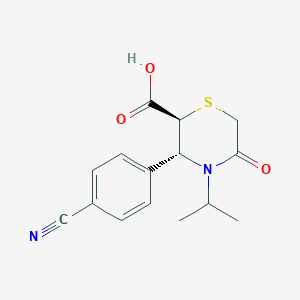

![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)

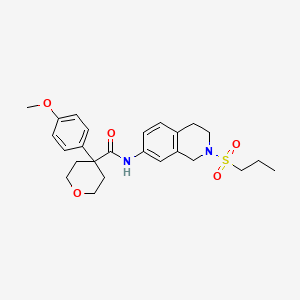
![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)
![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)
![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)
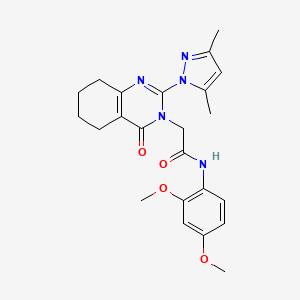
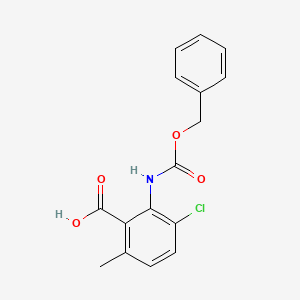
![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)
